4-Methyl-5-(methylethyl)-2-propoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-5-(methylethyl)-2-propoxybenzenesulfonamide is an organic compound with a complex structure that includes a benzene ring substituted with a sulfonamide group, a propoxy group, and methyl and isopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-(methylethyl)-2-propoxybenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the sulfonation of a benzene derivative followed by the introduction of the propoxy group and the methyl and isopropyl substituents. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency, yield, and cost-effectiveness. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-(methylethyl)-2-propoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfonic acids, while reduction can produce amines
Scientific Research Applications
4-Methyl-5-(methylethyl)-2-propoxybenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is investigated for potential therapeutic uses, such as antimicrobial or anticancer agents.
Medicine: Research focuses on its potential as a drug candidate, exploring its efficacy and safety in preclinical studies.
Industry: It is utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Methyl-5-(methylethyl)-2-propoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic processes. The compound’s unique structure allows it to bind selectively to certain proteins, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-5-(2-methylpropoxy)-N-(propan-2-yl)pyrimidin-2-amine: This compound shares structural similarities but differs in the presence of a pyrimidine ring instead of a benzene ring.
Imazapyr: A herbicide with a similar sulfonamide group but different overall structure and applications.
Uniqueness
4-Methyl-5-(methylethyl)-2-propoxybenzenesulfonamide is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties
Properties
CAS No. |
1246821-06-6 |
---|---|
Molecular Formula |
C13H21NO3S |
Molecular Weight |
271.38g/mol |
IUPAC Name |
4-methyl-5-propan-2-yl-2-propoxybenzenesulfonamide |
InChI |
InChI=1S/C13H21NO3S/c1-5-6-17-12-7-10(4)11(9(2)3)8-13(12)18(14,15)16/h7-9H,5-6H2,1-4H3,(H2,14,15,16) |
InChI Key |
OEEHJDYOVAJVDJ-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.